molecular formula C20H21N3O3 B2651402 (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide CAS No. 496021-40-0

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide

Cat. No. B2651402
CAS RN: 496021-40-0
M. Wt: 351.406
InChI Key: RDDBRHOOAUCAIG-LFIBNONCSA-N
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Description

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide, also known as BMN-673, is a novel poly (ADP-ribose) polymerase (PARP) inhibitor that has shown great potential in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with DNA repair defects, such as BRCA1 and BRCA2 mutations. BMN-673 is a promising drug candidate that has shown significant anti-tumor activity in preclinical studies.

Scientific Research Applications

Applications in Material Science

Corrosion Inhibitors Acrylamide derivatives, closely related to (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide, have been studied for their potential as corrosion inhibitors. For instance, certain acrylamide derivatives have demonstrated effectiveness in preventing copper corrosion in nitric acid solutions. These compounds have been characterized using methods like Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS). Their performance in corrosion inhibition has been assessed through chemical and electrochemical methods, indicating potential applications in material protection and preservation (Abu-Rayyan et al., 2022).

Applications in Polymer and Material Synthesis

Polymerization and Copolymerization Studies on various acrylamide derivatives, similar to the chemical structure of interest, have revealed their potential in the synthesis of polymers and copolymers. These substances have been involved in reactions leading to the formation of materials with specific properties, such as enhanced hydrophobicity upon increased azobenzene content, or thermosensitive properties, crucial for specialized industrial applications. The process of copolymerization with styrene, in particular, has been explored, shedding light on the versatility and utility of acrylamide derivatives in creating materials with tailored characteristics for diverse applications (Akiyama & Tamaoki, 2004; Reddy et al., 2021).

Applications in Organic Electronics

Organic Dyes for Solar Cells Certain acrylamide derivatives have been utilized in the design of organic dyes for dye-sensitized solar cells (DSSCs). These studies have focused on enhancing the performance of DSSCs by synthesizing and applying novel dyes that align well with the redox potentials of specific electrolyte couples. The investigation into the impact of various additives on the performance of these solar cells provides valuable insights into the role of acrylamide derivatives in improving energy conversion efficiency and broadening the applicability of renewable energy technologies (Bagheri et al., 2015).

properties

IUPAC Name

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-4-10-26-18-8-7-15(12-19(18)25-2)11-16(13-21)20(24)23-17-6-5-9-22-14-17/h5-9,11-12,14H,3-4,10H2,1-2H3,(H,23,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDBRHOOAUCAIG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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